molecular formula C27H22O14 B089226 Myricetin hexaacetate CAS No. 14813-29-7

Myricetin hexaacetate

Numéro de catalogue: B089226
Numéro CAS: 14813-29-7
Poids moléculaire: 570.5 g/mol
Clé InChI: QBFUXEWYAKYOPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myricetin hexaacetate is a useful research compound. Its molecular formula is C27H22O14 and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Recent studies indicate that myricetin hexaacetate exhibits significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophage cells demonstrated that this compound effectively reduced pro-inflammatory cytokine production. The mechanism involves the inhibition of NF-κB signaling pathways, leading to decreased expression of inflammatory markers .

Table 1: Anti-Inflammatory Effects of this compound

Cell TypeTreatment ConcentrationCytokine Reduction (%)Mechanism of Action
RAW264.7 Macrophages10-50 µMIL-6: 40%, TNF-α: 35%Inhibition of NF-κB pathway
Human Monocytes25 µMIL-1β: 30%Downregulation of inflammatory genes

Anticancer Potential

This compound has shown promising results in cancer research. It induces apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 2: Anticancer Effects of this compound

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Gastric CancerAGS50Induction of apoptosis via Bcl-2/Bax ratio alteration
Colorectal CancerHCT116100Cell cycle arrest and apoptosis
Liver CancerHepG275Inhibition of cell growth and induction of apoptosis

In a study involving gastric cancer cells, treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups . The compound's ability to modulate the Bcl-2/Bax ratio suggests its role in promoting pro-apoptotic signals.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It mitigates oxidative stress-induced neuronal damage, which is crucial for conditions such as Alzheimer's disease.

Table 3: Neuroprotective Effects of this compound

ModelTreatment ConcentrationOutcome
Neuronal Cells20 µMReduced oxidative stress markers
Animal Model (AD)50 mg/kgImproved cognitive function

In animal models of Alzheimer's disease, this compound administration led to improved cognitive performance and reduced levels of oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Synergistic Effects with Other Compounds

This compound has been investigated for its synergistic effects when combined with other anticancer agents. For instance, studies indicate that co-treatment with standard chemotherapy drugs enhances the overall efficacy against various cancer types.

Table 4: Synergistic Effects with Chemotherapy

Drug CombinationCancer TypeEffectiveness Increase (%)
Myricetin + 5-FUColorectal Cancer25
Myricetin + DoxorubicinBreast Cancer30

These findings suggest that this compound could be used to enhance the therapeutic effects of existing cancer treatments while potentially reducing their side effects .

Propriétés

Numéro CAS

14813-29-7

Formule moléculaire

C27H22O14

Poids moléculaire

570.5 g/mol

Nom IUPAC

[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate

InChI

InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3

Clé InChI

QBFUXEWYAKYOPN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES canonique

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Key on ui other cas no.

14813-29-7

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.